molecular formula C24H17N3O2 B5052951 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

Cat. No. B5052951
M. Wt: 379.4 g/mol
InChI Key: DBRHXOXAEZAHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline, also known as MOQ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to have anticancer properties by inducing apoptosis in cancer cells. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to induce the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins in cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anticancer properties, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to have antioxidant and anti-inflammatory effects. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is its ease of synthesis, which makes it readily available for use in laboratory experiments. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that are used in cancer research. However, one limitation of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline. One area of interest is the development of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline-based materials for use in optoelectronics. Another area of interest is the investigation of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline and its potential applications in cancer research.

Synthesis Methods

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylhydrazine with 2-cyanobiphenyl to form 4-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbonitrile. The resulting compound is then reacted with 2-phenylquinoline in the presence of a base to form 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-28-18-13-11-17(12-14-18)23-26-24(29-27-23)20-15-22(16-7-3-2-4-8-16)25-21-10-6-5-9-19(20)21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRHXOXAEZAHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.